2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common methods include:
Cyclocondensation in Acetic Acid: This method involves the reaction of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in acetic acid.
Cyclocondensation in Trifluoroacetic Acid: This method is used to form specific derivatives, such as 5-difluoromethylpyrazolo[1,5-a]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and antitumor agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine: Known for its biological activity and metabolic stability.
7-difluoromethylpyrazolo[1,5-a]pyrimidine: Studied for its antiviral properties.
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Exhibits antibacterial activity.
Uniqueness
2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-3-12-14(11-7-5-4-6-8-11)15-16-10(2)9-13(19)18(15)17-12/h4-9,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWSYZYAZPORFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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